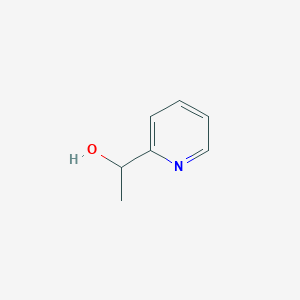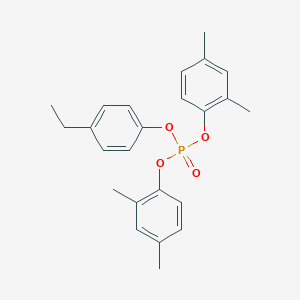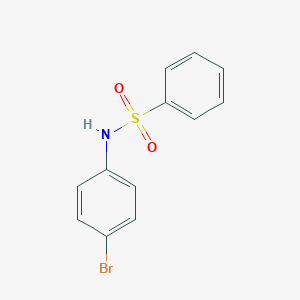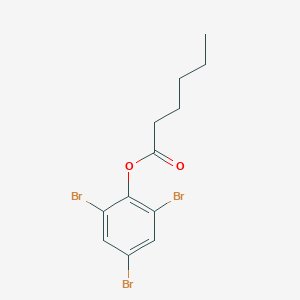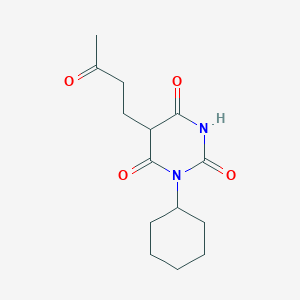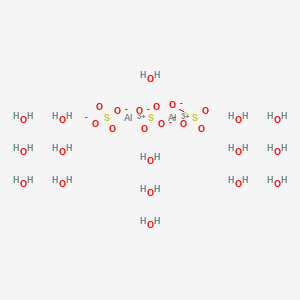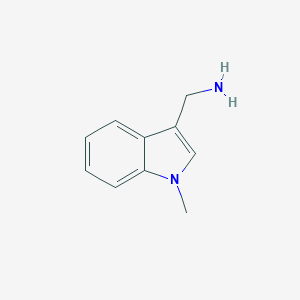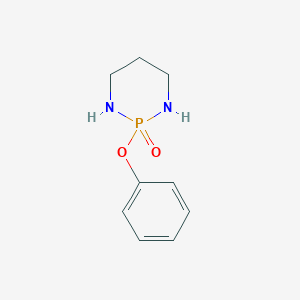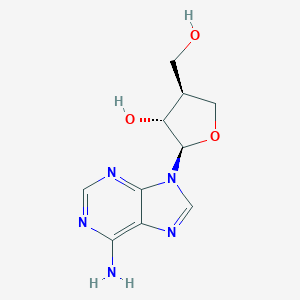
Iodosulfuron-methyl
Übersicht
Beschreibung
Methyl 4-iodo-2-(N-(4-methoxy-6-methyl-1,3,5-triazin-2-ylcarbamoyl)sulfamoyl)benzoate, also known as Methyl 4-iodo-2-(N-(4-methoxy-6-methyl-1,3,5-triazin-2-ylcarbamoyl)sulfamoyl)benzoate, is a useful research compound. Its molecular formula is C13H12IN5O6S and its molecular weight is 493.24 g/mol. The purity is usually 95%.
The exact mass of the compound methyl 4-iodo-2-(N-(4-methoxy-6-methyl-1,3,5-triazin-2-ylcarbamoyl)sulfamoyl)benzoate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality methyl 4-iodo-2-(N-(4-methoxy-6-methyl-1,3,5-triazin-2-ylcarbamoyl)sulfamoyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 4-iodo-2-(N-(4-methoxy-6-methyl-1,3,5-triazin-2-ylcarbamoyl)sulfamoyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Landwirtschaft: Herbizid-Wirksamkeit und Pflanzenschutz
Iodosulfuron-methyl wird in der Landwirtschaft hauptsächlich als Herbizid eingesetzt. Es bekämpft breitblättrige Unkräuter in Getreidekulturen wie Winterweizen und Gerste . Sein Wirkungsmechanismus beinhaltet die Hemmung des Enzyms Acetolactat-Synthase, das für die Synthese essentieller verzweigtkettiger Aminosäuren in Pflanzen von entscheidender Bedeutung ist . Diese selektive Hemmung ermöglicht den Schutz von Nutzpflanzen bei gleichzeitiger effektiver Bekämpfung von Unkrautbeständen.
Umweltwissenschaften: Wasseranalyse und Ökotoxikologie
In den Umweltwissenschaften wird this compound auf seine Abbauprodukte und deren Auswirkungen auf Ökosysteme untersucht . Forscher haben Methoden entwickelt, um die Metaboliten von this compound in Gewässern wie der Weichsel in Polen nachzuweisen und zu quantifizieren . Das Verständnis seines Umweltschicksals ist entscheidend für die Bewertung der ökologischen Risiken, die mit seiner Verwendung verbunden sind.
Pharmazeutika: Metaboliten-Synthese
Obwohl this compound nicht direkt in Pharmazeutika verwendet wird, können die für die Synthese seiner Metaboliten entwickelten Methoden in der pharmazeutischen Industrie angewendet werden . Die synthetischen Wege und analytischen Techniken, die für diese Metaboliten verwendet werden, können bei der Entwicklung neuer Medikamente und der Verbesserung bestehender Formulierungen helfen.
Biotechnologie: Synthetische Methoden
Biotechnologische Anwendungen von this compound umfassen die Entwicklung von synthetischen Methoden für agrochemische Prozessverunreinigungen und Metaboliten . Diese Methoden sind unerlässlich, um Verbindungen zu erzeugen, die in verschiedenen biotechnologischen Prozessen verwendet werden, und um die Sicherheit landwirtschaftlicher Produkte zu gewährleisten.
Industrielle Prozesse: Bildung ionischer Flüssigkeiten
This compound wurde in ionische Flüssigkeiten umgewandelt, um möglicherweise den Bedarf an Adjuvanzien in Herbizidformulierungen zu eliminieren . Diese Umwandlung könnte zu umweltfreundlicheren Alternativen zu herkömmlichen Herbiziden führen, mit Anwendungen in industriellen Prozessen, die bioaktive Verbindungen erfordern.
Analytische Chemie: Chromatographie und Massenspektrometrie
In der analytischen Chemie werden this compound und seine Metaboliten als Standards in chromatographischen Analysen verwendet . Techniken wie die Umkehrphasen-Hochleistungsflüssigkeitschromatographie gekoppelt mit der Tandem-Massenspektrometrie (RP-HPLC MS/MS) werden zur Analyse von Wasserproben eingesetzt, was für die Überwachung der Umweltverschmutzung und die Sicherstellung der öffentlichen Gesundheit unerlässlich ist.
Wirkmechanismus
Iodosulfuron-methyl, also known as methyl 4-iodo-2-(N-(4-methoxy-6-methyl-1,3,5-triazin-2-ylcarbamoyl)sulfamoyl)benzoate, is a sulfonylurea herbicide widely used to control broadleaf weeds in plant cultivations .
Target of Action
The primary target of this compound is the enzyme acetohydroxyacid synthase (AHAS) . AHAS is responsible for the synthesis of branched amino acids that are essential for plant growth .
Mode of Action
This compound inhibits the activity of AHAS . This inhibition disrupts the synthesis of essential branched amino acids, leading to the cessation of weed growth . Some weed species have naturally occurring biotypes that are resistant to ahas-inhibiting herbicides .
Biochemical Pathways
The inhibition of AHAS disrupts the synthesis of branched amino acids – L-leucine, L-isoleucine, and L-valine . This disruption affects the normal biochemical pathways of the plant, leading to the cessation of growth and eventually death .
Result of Action
The result of this compound’s action is the effective control of broadleaf weeds in plant cultivations . By inhibiting the synthesis of essential branched amino acids, the compound stops weed growth, leading to their eventual death .
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors. For instance, it is known to be semi-volatile and may be persistent in aquatic systems . Additionally, the compound is phloem-xylem mobile in the target weed both via the foliage and via the soil, with clear predominance of foliar action .
Biochemische Analyse
Biochemical Properties
Iodosulfuron-methyl exerts its herbicidal effect by inhibiting the enzyme acetolactate synthase . This enzyme is crucial for the synthesis of branched amino acids such as L-leucine, L-isoleucine, and L-valine . By inhibiting this enzyme, this compound disrupts the normal biochemical reactions in the plant, leading to the death of the weed .
Cellular Effects
The cellular effects of this compound are primarily related to its impact on the synthesis of branched amino acids. By inhibiting the enzyme acetolactate synthase, it disrupts protein synthesis and cellular metabolism, leading to cell death . The herbicide disrupted the physiological function of plants by affecting several enzymatic antioxidants .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of the enzyme acetolactate synthase . This enzyme is crucial in the synthesis of branched amino acids. When this enzyme is inhibited by this compound, the synthesis of these amino acids is disrupted, which in turn affects protein synthesis and leads to cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For example, the herbicide’s efficacy was found to be reduced when applied during freezing stress . This suggests that the herbicide’s effectiveness can be influenced by environmental conditions.
Metabolic Pathways
This compound is involved in the metabolic pathway related to the synthesis of branched amino acids . It inhibits the enzyme acetolactate synthase, disrupting this pathway and leading to the death of the weed .
Subcellular Localization
Given its mode of action, it is likely to be localized in the cytoplasm where the enzyme acetolactate synthase is found .
Eigenschaften
CAS-Nummer |
185119-76-0 |
|---|---|
Molekularformel |
C13H12IN5O6S |
Molekulargewicht |
493.24 g/mol |
IUPAC-Name |
4-iodo-2-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]benzoic acid |
InChI |
InChI=1S/C13H12IN5O6S/c1-6-15-11(18-13(16-6)25-2)17-12(22)19-26(23,24)9-5-7(14)3-4-8(9)10(20)21/h3-5H,1-2H3,(H,20,21)(H2,15,16,17,18,19,22) |
InChI-Schlüssel |
MBFHUWCOCCICOK-UHFFFAOYSA-N |
SMILES |
CC1=NC(=NC(=N1)OC)NC(=O)NS(=O)(=O)C2=C(C=CC(=C2)I)C(=O)OC |
Kanonische SMILES |
CC1=NC(=NC(=N1)OC)NC(=O)NS(=O)(=O)C2=C(C=CC(=C2)I)C(=O)O |
Key on ui other cas no. |
144550-06-1 |
Piktogramme |
Environmental Hazard |
Synonyme |
4-Iodo-2-[[[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl]benzoic Acid; Huzar; Triofensulfuron |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details












Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details










Synthesis routes and methods V
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
